4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

Clinical pharmacokinetics Haloperidol metabolism Pyridinium metabolite quantification

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (CAS 154440-77-4), commonly designated RHPP+ ion or reduced haloperidol pyridinium, is a quaternary pyridinium metabolite of the antipsychotic drug haloperidol. It is formed endogenously in humans via two parallel pathways: cytosolic ketone reductase-mediated reduction of HPP+ and P450 3A-catalyzed oxidation of reduced haloperidol.

Molecular Formula C21H20ClFNO+
Molecular Weight 356.8 g/mol
CAS No. 154440-77-4
Cat. No. B047750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
CAS154440-77-4
Synonyms4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridin-1-ium Chloride
Molecular FormulaC21H20ClFNO+
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl
InChIInChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1
InChIKeyCESYFZMRVQIRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (RHPP+) – Procurement-Grade Reference for Haloperidol Pyridinium Metabolite Research


4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (CAS 154440-77-4), commonly designated RHPP+ ion or reduced haloperidol pyridinium, is a quaternary pyridinium metabolite of the antipsychotic drug haloperidol. It is formed endogenously in humans via two parallel pathways: cytosolic ketone reductase-mediated reduction of HPP+ and P450 3A-catalyzed oxidation of reduced haloperidol . RHPP+ is found in the brain, plasma, and urine of haloperidol-treated patients and is structurally analogous to the dopaminergic neurotoxin MPP+ . As a reference standard, it serves investigators studying haloperidol metabolite-mediated neurotoxicity, organic cation transporter (OCT) substrate profiling, and the biochemical mechanisms underlying extrapyramidal side effects .

Why Haloperidol or HPP+ Cannot Substitute for RHPP+ in Mechanistic Neurotoxicity and Transporter Studies


Although RHPP+ and HPP+ are both pyridinium metabolites derived from haloperidol, they exhibit markedly divergent biochemical profiles that preclude interchangeable use in research or analytical applications. RHPP+ is the quantitatively dominant circulating species in patients—its urinary excretion is 5.75-fold greater than that of HPP+—yet it displays distinct hOCT transporter selectivity, lacking hOCT2 substrate activity entirely . Furthermore, RHPP+ differs fundamentally from HPP+ in its inability to release preloaded amine neurotransmitters from synaptosomes, indicating a divergent mechanism of neurotoxicity not captured by HPP+ alone . Generic substitution with parent haloperidol or HPP+ in experimental systems would thus fail to recapitulate the in vivo metabolic profile, transporter-mediated brain distribution, or the specific neurochemical effects attributable to this reduced pyridinium species. The quantitative evidence below substantiates why RHPP+ must be sourced as a discrete, authenticated reference compound for rigorous investigation.

Quantitative Differentiation Evidence for RHPP+ (CAS 154440-77-4) Against Key Comparators


RHPP+ Is the Predominant Circulating Pyridinium Metabolite in Haloperidol-Treated Patients – 5.75-Fold Greater Urinary Excretion than HPP+

In a steady-state pharmacokinetic study of 34 schizophrenia patients receiving haloperidol, RHPP+ concentrations in plasma and urine consistently exceeded those of HPP+. The daily urinary excretion of HPP+ accounted for 0.40% ± 0.18% of the haloperidol dose, whereas RHPP+ excretion accounted for 2.3% ± 1.4% of the dose—a 5.75-fold difference . The plasma RHPP+/HPP+ concentration ratio ranged from 0.9 to 14.1, demonstrating substantial inter-individual variability . Renal clearance of RHPP+ was 11.3 ± 5.3 L/hr, compared with 4.5 ± 2.5 L/hr for HPP+, representing a 2.5-fold higher clearance rate .

Clinical pharmacokinetics Haloperidol metabolism Pyridinium metabolite quantification

RHPP+ Is a Substrate for hOCT1 and hOCT3 but Not hOCT2 – A Transporter Selectivity Profile Distinct from HPP+

When evaluated in MDCK cells transfected with human organic cation transporters, HPP+ accumulated in hOCT1-, hOCT2-, and hOCT3-expressing cells with Km values of 0.99, 2.79, and 2.23 μM, respectively. In contrast, RHPP+ accumulated only in hOCT1- and hOCT3-expressing cells (Km = 5.15 and 8.21 μM, respectively) and did not accumulate in hOCT2-expressing MDCK cells . Despite higher Km values (lower apparent affinity), RHPP+ exhibited substantially greater transport capacity: Vmax values for RHPP+ were 1230.9 and 1348.6 pmol/min/μg protein for hOCT1 and hOCT3, compared with 282.1 and 400.2 pmol/min/μg protein for HPP+—a 4.4-fold and 3.4-fold increase, respectively .

Organic cation transporter hOCT substrate selectivity Brain distribution

RHPP+ Displays Little Ability to Release Amine Neurotransmitters – A Functional Divergence from HPP+ and MPP+

In experiments measuring [³H]dopamine and [³H]serotonin release from preloaded mouse striatal and cortical synaptosomes, HPP+ and HPTP both exhibited significant amine-releasing activity (HPP+ was four-fold less potent than MPP+ for dopamine release, while HPTP was two-fold more potent than MPP+ for serotonin release). In marked contrast, RHPP+ displayed little ability to release either dopamine or serotonin from synaptosomes . This functional dichotomy between the oxidized (HPP+) and reduced (RHPP+) pyridinium species was observed under identical assay conditions, indicating a fundamental mechanistic divergence rather than a potency difference.

Neurotransmitter release Dopamine Serotonin Synaptosome

RHPP+ Formation kcat/KM Is 5.4-Fold Lower than HPP+ – Differential Enzymatic Efficiency in Human Liver Microsomes

In human liver microsomal preparations, the catalytic efficiency (kcat/KM) for the formation of HPP+ and RHPP+ from haloperidol and HPTP was determined. The averaged kcat/KM for HPP+ formation was 6.71 min⁻¹ mM⁻¹, whereas that for RHPP+ formation was 1.24 min⁻¹ mM⁻¹—a 5.4-fold difference in enzymatic efficiency . The formation of HPP+ correlated strongly with testosterone 6β-hydroxylase activity (a marker of P450 3A), and was inhibited by troleandomycin, ketoconazole, and anti-P450 3A antibodies, confirming selective catalysis by P450 3A4 .

Cytochrome P450 3A4 Enzyme kinetics Haloperidol biotransformation

RHPP+ Is Detectable in All Seven Post-Mortem Human Brain Regions at Levels Comparable to HPP+

In post-mortem brain tissue from three haloperidol-treated patients, both HPP+ and RHPP+ were quantified across seven brain regions (putamen, substantia nigra, globus pallidus, caudate, hippocampus, cerebellum, and occipital cortex). HPP+ levels ranged from 1.6–8.3 pmol/g tissue, while RHPP+ ranged from 1.1–7.6 pmol/g tissue, with neither metabolite showing preferential sequestration in dopaminergic regions . In one patient, concurrent biofluid concentrations were: blood RHPP+ = 13 nM, HPP+ = 24 nM; urine RHPP+ = 230 nM, HPP+ = 660 nM; bile RHPP+ = 1.4 μM, HPP+ = 13.0 μM .

Post-mortem brain analysis Neurotoxin distribution Haloperidol metabolites

RHPP+ Inhibits Human Monoamine Transporters with Micromolar Ki Values – Comparable Potency to Other Haloperidol Metabolites for NAT and DAT

In COS-7 cells transiently transfected with human NAT, DAT, or SERT, RHPP+ and other haloperidol pyridinium/tetrahydropyridine metabolites all inhibited NAT and DAT with Ki values in the range of 5.8–16 μM, with no marked differences between individual metabolites for these two transporters . However, for SERT inhibition, haloperidol and reduced haloperidol were clearly less potent than the pyridinium metabolites, including RHPP+ . The Ki values for the haloperidol metabolites showed no correlation with those of the structural analogues MPTP and MPP+, suggesting a distinct mechanism of transporter interaction .

Monoamine transporter inhibition Noradrenaline transporter Dopamine transporter Serotonin transporter

Validated Research and Procurement Application Scenarios for RHPP+ (CAS 154440-77-4)


In Vitro hOCT Substrate Selectivity Profiling and Transporter-Mediated Drug-Drug Interaction Studies

RHPP+ is an indispensable probe substrate for distinguishing hOCT1- and hOCT3-mediated transport from hOCT2-mediated transport. Because RHPP+ is transported by hOCT1 (Km=5.15 μM, Vmax=1230.9 pmol/min/μg) and hOCT3 (Km=8.21 μM, Vmax=1348.6 pmol/min/μg) but shows no accumulation in hOCT2-expressing cells , it serves as a selective functional marker for hOCT1/3 activity. This selectivity profile is not shared by HPP+, which is a pan-hOCT substrate. Researchers investigating OCT-mediated brain penetration of cationic neurotoxins or evaluating OCT inhibitor candidates should use authenticated RHPP+ to ensure results reflect the in vivo metabolite profile, where RHPP+ is the dominant circulating species .

Mechanistic Dissection of Haloperidol Metabolite-Induced Neurotoxicity – Differentiating Uptake-Dependent vs. Uptake-Independent Pathways

The observation that RHPP+ inhibits monoamine transporters with Ki values in the low micromolar range (5.8–16 μM) yet fails to release preloaded dopamine or serotonin from synaptosomes makes it a critical tool for disentangling the neurotoxic mechanisms of haloperidol metabolites. In contrast, HPP+ and HPTP actively release amine neurotransmitters, indicating an amphetamine-like mechanism . RHPP+ instead is suspected to exert neurotoxicity via interference with the mitochondrial electron transport chain . Procurement of high-purity RHPP+ is essential for studies that aim to attribute specific neurotoxic outcomes to either transporter-mediated amine release or mitochondrial dysfunction.

Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring of Haloperidol Pyridinium Metabolites

Given that RHPP+ urinary excretion accounts for 2.3% ± 1.4% of the haloperidol dose—5.75-fold greater than HPP+ —and that RHPP+ is detectable in all human brain regions post-mortem at levels of 1.1–7.6 pmol/g , analytical laboratories developing HPLC, LC-MS/MS, or fluorescence-based assays for these metabolites require an authenticated RHPP+ reference standard. The non-linear elimination kinetics of RHPP+ (plasma RHPP+/HPP+ ratio increases with haloperidol dose ) further mandate accurate calibration using the genuine compound rather than surrogate standards.

Human P450 3A4 Phenotyping and Metabolic Pathway Mapping

The formation of RHPP+ from reduced haloperidol is catalyzed by P450 3A4 in human liver microsomes, with a kcat/KM of 1.24 min⁻¹ mM⁻¹, and is inhibited by ketoconazole (IC50 = 0.8 μM) . This metabolic route is distinct from the major pathway—cytosolic ketone reductase-mediated reduction of HPP+ to RHPP+ (0.17–0.39 μmol/g cytosolic protein/h in liver) . Investigators conducting P450 phenotyping, drug interaction screening, or studying inter-individual variability in haloperidol metabolism require pure RHPP+ as both an analytical standard and a substrate for in vitro metabolism assays.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.